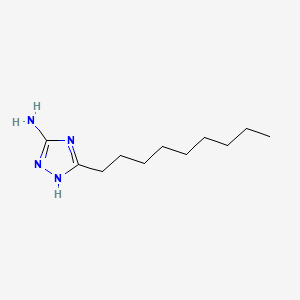

5-壬基-1H-1,2,4-三唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .

Molecular Structure Analysis

The structure of 1,2,4-triazole compounds can be confirmed through spectroscopic techniques like IR, 1H NMR, and 13C NMR .

Chemical Reactions Analysis

The reactions of 1,2,4-triazole compounds often involve multistep synthetic routes .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole compounds can be determined through techniques like IR spectroscopy, NMR spectroscopy, and elemental analysis .

科学研究应用

微波辅助合成

1,2,4-三唑化合物,包括5-壬基-1H-1,2,4-三唑-3-胺,已使用微波辅助方法合成。此过程涉及在微波辐射下与胺反应,从而有效且快速地合成这些化合物 (Tan, Lim, & Dolzhenko, 2017).

晶体结构分析

1,2,4-三唑化合物(如5-壬基-1H-1,2,4-三唑-3-胺)的晶体结构已得到广泛研究。这些分析揭示了有关分子构象和分子间相互作用的复杂细节,这对于理解其化学行为至关重要 (Dolzhenko et al., 2008).

抗菌活性

各种1,2,4-三唑衍生物表现出抗菌特性。这些化合物已针对不同的微生物进行了测试,显示出作为抗菌剂的潜力。这些化合物的构效关系是研究的一个关键领域 (Bektaş et al., 2007).

抗肿瘤活性

一些1,2,4-三唑衍生物表现出抗肿瘤特性。该领域的研究涉及合成这些化合物并针对各种癌细胞系进行测试,以评估其作为癌症治疗剂的功效和潜力 (叶姣 et al., 2015).

绿色合成方法

绿色化学原理已应用于1,2,4-三唑衍生物的合成。这包括使用水作为溶剂并避免使用刺激性化学物质,使该过程更环保,同时仍能实现高产率 (Beyzaei et al., 2019).

互变异构

研究1,2,4-三唑衍生物中的互变异构体对于理解其化学性质非常重要。这项研究提供了有关这些化合物如何在不同条件下以不同互变异构体形式存在的见解 (Lim et al., 2018).

光物理性质

一些1,2,4-三唑衍生物因其光物理性质(包括荧光和聚集诱导发射 (AIE))而受到研究。这些性质与光学材料和药物化学中的潜在应用相关 (Guo et al., 2021).

富氮气体发生器

1,2,4-三唑衍生物正在被探索用于富氮气体发生器中的应用。这涉及研究它们的能量特性和在各种工业和军事应用中的潜力 (Srinivas, Ghule, & Muralidharan, 2014).

作用机制

Target of Action

It’s known that triazole compounds often interact with enzymes such as lanosterol 14α-demethylase (cyp51), which is a molecular target for clinically used azole-antifungals . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Action Environment

The action of 3-Nonyl-1H-1,2,4-triazol-5-amine could potentially be influenced by various environmental factors. For instance, the compound’s thermal stability could affect its efficacy and stability . Furthermore, the solvent-crystal interface interactions could determine the primary morphology of the growing crystals, which could in turn affect the compound’s bioavailability .

安全和危害

属性

IUPAC Name |

5-nonyl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4/c1-2-3-4-5-6-7-8-9-10-13-11(12)15-14-10/h2-9H2,1H3,(H3,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOHZMMRYYDGAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=NC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2411421.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2411425.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2411426.png)

![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)

![6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2411444.png)